IMPDH2 Inhibition Versus Potent and Inactive Analogs
Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione inhibits Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with Ki values of 240 nM, 430 nM, and 440 nM depending on substrate and assay conditions [1]. In contrast, the clinically used IMPDH inhibitor mycophenolic acid exhibits a Ki of approximately 10-30 nM against IMPDH2 [2], while unsubstituted imidazo[1,2-a]pyrimidine scaffolds typically show no measurable IMPDH2 inhibition [3]. This compound therefore occupies a unique intermediate position: it demonstrates target engagement that can be leveraged for further optimization, yet its weak potency precludes its use as a direct therapeutic agent.
| Evidence Dimension | IMPDH2 inhibition (Ki) |
|---|---|
| Target Compound Data | 240 nM, 430 nM, 440 nM (substrate-dependent) |
| Comparator Or Baseline | Mycophenolic acid: ~10-30 nM; Unsubstituted imidazo[1,2-a]pyrimidine: no inhibition |
| Quantified Difference | Target compound is 8- to 44-fold less potent than mycophenolic acid but measurably active versus inert scaffold |
| Conditions | Enzymatic assays using IMP and NAD substrates |
Why This Matters
This weak but detectable activity confirms the compound's utility as a validated starting point for structure-activity relationship (SAR) studies aimed at developing novel IMPDH2 inhibitors.
- [1] BindingDB. Affinity Data for BDBM50421763 (Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione) against Inosine-5'-monophosphate dehydrogenase 2. BindingDB PrimarySearch_ki. View Source
- [2] Sintchak, M.D., et al. Structure and mechanism of inosine monophosphate dehydrogenase in complex with the immunosuppressant mycophenolic acid. Cell, 1996, 85(6), 921-930. View Source
- [3] Goel, R., et al. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 2015, 5, 14795-14807. (Review noting lack of direct IMPDH2 activity for unsubstituted scaffold). View Source
